

# An In-depth Technical Guide to Triphenylphosphine (C<sub>18</sub>H<sub>15</sub>P)

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## Compound of Interest

Compound Name: *Triphenylphosphine*

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**Triphenylphosphine** (IUPAC name: triphenylphosphane) is a common organophosphorus compound with the formula P(C<sub>6</sub>H<sub>5</sub>)<sub>3</sub>, often abbreviated as PPh<sub>3</sub>.<sup>[1]</sup> It is a versatile and widely utilized reagent in both academic and industrial settings, valued for its nucleophilicity and mild reducing properties.<sup>[2]</sup> This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications, with a focus on its relevance in organic synthesis and drug development.

## Chemical Formula, Structure, and Properties

**Triphenylphosphine** is a crystalline solid at room temperature, composed of a central phosphorus atom bonded to three phenyl groups.<sup>[3]</sup> The molecule adopts a pyramidal structure with the phenyl groups arranged in a propeller-like fashion.<sup>[1][4]</sup> The central phosphorus atom is sp<sup>3</sup> hybridized, with one hybrid orbital occupied by a lone pair of electrons, which is the source of its nucleophilicity.<sup>[3]</sup>

### 1.1. Physical and Chemical Properties

The key quantitative data for **triphenylphosphine** are summarized in the table below for easy reference.

Property	Value	References
Chemical Formula	$C_{18}H_{15}P$	<a href="#">[1]</a> <a href="#">[2]</a>
Molar Mass	$262.29\text{ g}\cdot\text{mol}^{-1}$	<a href="#">[1]</a> <a href="#">[5]</a>
Appearance	White crystalline solid	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Melting Point	$80\text{ }^{\circ}\text{C}$ (353 K)	<a href="#">[1]</a> <a href="#">[3]</a>
Boiling Point	$377\text{ }^{\circ}\text{C}$ (650 K)	<a href="#">[1]</a> <a href="#">[3]</a>
Density	$1.1 - 1.194\text{ g}\cdot\text{cm}^{-3}$	<a href="#">[1]</a> <a href="#">[2]</a>
Solubility in Water	Insoluble	<a href="#">[1]</a> <a href="#">[3]</a>
Solubility	Soluble in non-polar organic solvents (e.g., benzene, diethyl ether, THF, dichloromethane)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
pKa of conjugate acid	2.73 (aqueous scale)	<a href="#">[1]</a>
Dipole Moment	1.4 - 1.44 D	<a href="#">[1]</a> <a href="#">[4]</a>

## 1.2. Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of **triphenylphosphine** and its reaction products.

Spectroscopic Data	Characteristic Features	References
$^{31}\text{P}$ NMR (Proton Decoupled)	Chemical shift ( $\delta$ ) $\approx$ -5 to -6 ppm (relative to $\text{H}_3\text{PO}_4$ ). The exact shift is solvent-dependent.	[6]
$^1\text{H}$ NMR	Complex multiplet in the aromatic region (approx. $\delta$ 7.2-7.4 ppm) due to the phenyl protons.	
$^{13}\text{C}$ NMR	Multiple signals in the aromatic region (approx. $\delta$ 128-138 ppm).	
Infrared (IR) Spectroscopy	P-Ph stretch: $\sim$ 1090 $\text{cm}^{-1}$ , C-H stretch (aromatic): $>$ 3000 $\text{cm}^{-1}$ , C=C stretch (aromatic): $\sim$ 1581, 1475, 1435 $\text{cm}^{-1}$ , C-H wagging (monosubstituted benzene): $\sim$ 742, 692 $\text{cm}^{-1}$	[7][8]
Mass Spectrometry (EI)	Molecular Ion ( $\text{M}^+$ ): $\text{m/z} = 262$ . Key fragments often correspond to the loss of phenyl groups.	[9]

## Synthesis of Triphenylphosphine

**Triphenylphosphine** can be synthesized via several routes, with the choice of method depending on the scale and available starting materials.

### 2.1. Laboratory Scale Synthesis

In a laboratory setting, **triphenylphosphine** is commonly prepared by the reaction of phosphorus trichloride ( $\text{PCl}_3$ ) with a phenyl organometallic reagent, such as phenylmagnesium bromide (a Grignard reagent) or phenyllithium.[1][10]

- Reaction:  $3 \text{C}_6\text{H}_5\text{MgBr} + \text{PCl}_3 \rightarrow \text{P}(\text{C}_6\text{H}_5)_3 + 3 \text{MgBrCl}$

## 2.2. Industrial Scale Synthesis

The industrial synthesis typically involves the reaction of phosphorus trichloride, chlorobenzene, and sodium metal at elevated temperatures.[1][2][10]

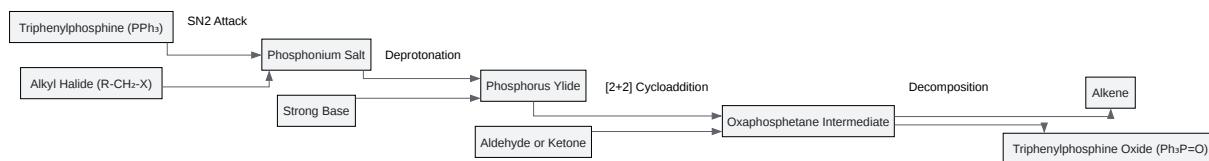
- Reaction:  $\text{PCl}_3 + 3 \text{C}_6\text{H}_5\text{Cl} + 6 \text{Na} \rightarrow \text{P}(\text{C}_6\text{H}_5)_3 + 6 \text{NaCl}$

# Key Reactions and Applications in Drug Development

**Triphenylphosphine**'s utility in organic synthesis is extensive. It functions as a potent nucleophile and a mild reducing agent, driving reactions often by the formation of the thermodynamically stable **triphenylphosphine** oxide ( $\text{Ph}_3\text{P}=\text{O}$ ) as a byproduct.[5] This byproduct can sometimes be challenging to separate from the desired product, often requiring chromatographic purification.[5][11]

## 3.1. The Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, allowing the conversion of aldehydes and ketones into alkenes.[4][12] This reaction is invaluable in drug development for constructing carbon-carbon double bonds with high regioselectivity. The process begins with the formation of a phosphonium salt from **triphenylphosphine** and an alkyl halide, which is then deprotonated by a strong base to form a phosphorus ylide.[12][13]

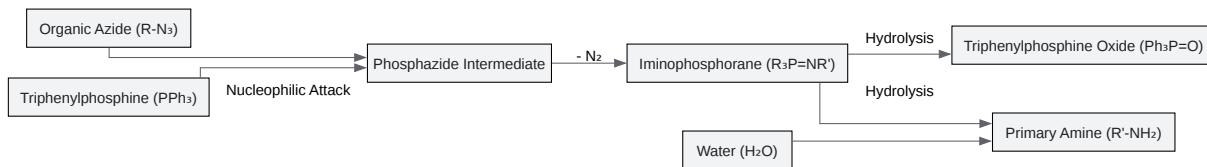


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Caption: The Wittig Reaction Workflow.

### 3.2. The Staudinger Reaction (Reduction)

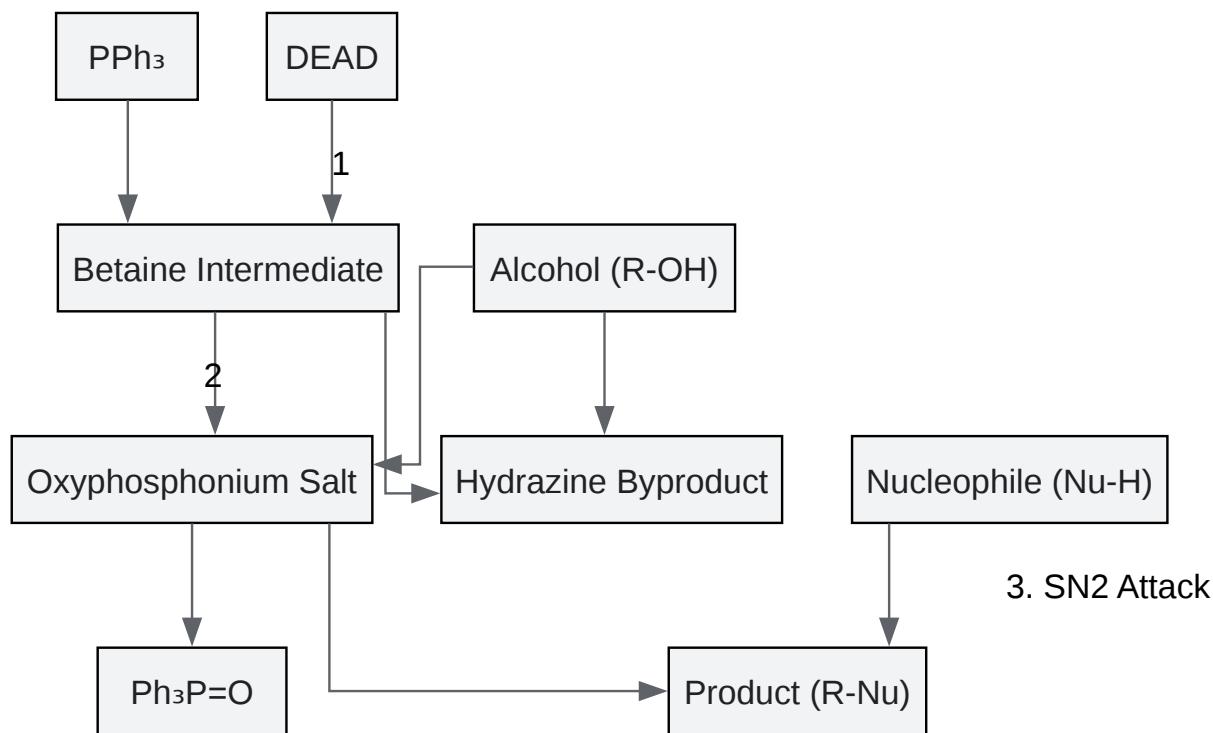
The Staudinger reaction provides a mild and efficient method for the reduction of azides to primary amines.[2][14] This two-step process is crucial in medicinal chemistry for introducing amine functionalities, which are common in pharmaceutical compounds. **Triphenylphosphine** reacts with the organic azide to form an iminophosphorane intermediate, which is then hydrolyzed to yield the primary amine and **triphenylphosphine oxide**.[14]

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Caption: The Staudinger Reaction Pathway.

### 3.3. The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of primary and secondary alcohols into esters, ethers, azides, and other functional groups.[3][15] The reaction proceeds with a complete inversion of stereochemistry at the alcohol carbon, making it highly valuable in the synthesis of chiral drugs and natural products.[3][16] **Triphenylphosphine** and an azodicarboxylate (like DEAD or DIAD) activate the alcohol, allowing it to be displaced by a suitable nucleophile.[16]

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Caption: The Mitsunobu Reaction Mechanism.

#### 3.4. Ligand in Homogeneous Catalysis

**Triphenylphosphine** serves as a critical L-type ligand in numerous transition metal-catalyzed reactions.<sup>[3]</sup> It stabilizes metal centers and influences the catalyst's activity and selectivity through its steric and electronic properties.<sup>[12]</sup> A prominent example is its use in Wilkinson's catalyst ( $[\text{RhCl}(\text{PPh}_3)_3]$ ), which is employed for the hydrogenation of alkenes.<sup>[12]</sup> It is also used in other important transformations such as hydroformylation, Suzuki coupling, and Heck reactions.<sup>[1][2]</sup>

## Experimental Protocols

The following are representative, detailed protocols for key reactions involving **triphenylphosphine**.

#### 4.1. Protocol 1: Wittig Reaction - Synthesis of Ethyl 4-nitrocinnamate

This protocol describes a greener, one-pot Wittig reaction.[\[4\]](#)

- Materials: 4-nitrobenzaldehyde (3.3 mmol), **triphenylphosphine** (5.0 mmol), ethyl bromoacetate (6.6 mmol), saturated aqueous sodium bicarbonate (10 mL), ethyl acetate, brine, calcium chloride.
- Procedure:
  - To a round-bottom flask, add 4-nitrobenzaldehyde, **triphenylphosphine**, and a magnetic stir bar.
  - Add 10 mL of saturated aqueous sodium bicarbonate solution.
  - Add ethyl bromoacetate to the mixture via syringe.
  - Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 35-40 minutes.
  - After reflux, cool the reaction flask to room temperature.
  - Transfer the contents to a separatory funnel. Rinse the flask with 10 mL of ethyl acetate and add it to the separatory funnel to dissolve any remaining solids.
  - Perform a liquid-liquid extraction. Separate the layers. Extract the aqueous layer three more times with 5 mL of ethyl acetate each time.
  - Combine all organic layers and wash with 15 mL of brine.
  - Dry the organic layer over anhydrous calcium chloride, then filter to remove the drying agent.
  - Evaporate the solvent under a gentle stream of air or using a rotary evaporator.
  - Recrystallize the crude solid product from a 95% ethanol/water mixture to obtain the pure alkene.

#### 4.2. Protocol 2: Staudinger Reduction of an Organic Azide

This protocol is a general procedure for the reduction of an azide to its corresponding amine, which is then protected.[10]

- Materials: Organic azide (1.0 eq), **triphenylphosphine** (2.0 eq), tetrahydrofuran (THF), water (10.0 eq), di-tert-butyl dicarbonate (Boc<sub>2</sub>O, 2.0 eq).
- Procedure:
  - Dissolve the organic azide (e.g., 2.31 mmol) in THF (20 mL) in a round-bottom flask.
  - Add **triphenylphosphine** and water at room temperature.
  - Heat the reaction mixture to 65 °C and stir for approximately 6 hours, monitoring by TLC until the starting azide is consumed.
  - Cool the mixture to room temperature.
  - Add di-tert-butyl dicarbonate to protect the newly formed amine. Stir for 1 hour at room temperature.
  - Pour the reaction mixture into water and extract with ethyl acetate.
  - Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
  - Purify the resulting residue by silica gel column chromatography to yield the pure Boc-protected amine.

#### 4.3. Protocol 3: Mitsunobu Esterification

This is a typical protocol for the esterification of an alcohol with inversion of stereochemistry. [16]

- Materials: Alcohol (1.0 eq), carboxylic acid (1.0-1.5 eq), **triphenylphosphine** (1.0-1.5 eq), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.0-1.5 eq), anhydrous tetrahydrofuran (THF).
- Procedure:

- In a flame-dried, argon-purged flask, dissolve the alcohol, carboxylic acid, and **triphenylphosphine** in anhydrous THF.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of DEAD (or DIAD) in THF dropwise to the stirred mixture. A color change and/or precipitate may be observed.
- Allow the reaction to warm to room temperature and stir for several hours (or overnight) until TLC analysis indicates completion.
- Concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to separate the desired ester from the **triphenylphosphine** oxide and hydrazine byproducts.

## Safety and Handling

**Triphenylphosphine** is considered an irritant upon acute exposure.<sup>[5]</sup> For chronic exposure, it poses neurological risks.<sup>[5]</sup> It should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety goggles) should be worn.<sup>[17][18]</sup> It is incompatible with strong oxidizing agents and strong acids.<sup>[5][18]</sup> **Triphenylphosphine** undergoes slow oxidation in air to form **triphenylphosphine** oxide; therefore, it should be stored in a tightly sealed container in a cool, dry place.<sup>[1]</sup>

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